molecular formula C21H18N4O B1628816 7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline CAS No. 476474-40-5

7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

Cat. No.: B1628816
CAS No.: 476474-40-5
M. Wt: 342.4 g/mol
InChI Key: YOXUJEKTIANZNU-UHFFFAOYSA-N
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Description

Molecular Composition and Connectivity

The compound’s structure is defined by three interconnected heterocyclic systems:

  • Quinoline Core : A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring.
  • Pyrrolopyrazole Moiety : A fused bicyclic system comprising a partially saturated pyrrole ring (dihydro designation) and a pyrazole ring.
  • Pyridin-2-yl Substituent : A pyridine ring attached to the pyrrolopyrazole at position 3.

The quinoline’s C4 position is substituted with the pyrrolopyrazole-pyridinyl group, while a methoxy group occupies the C7 position.

Key Molecular Parameters

Parameter Value Source
CAS Number 476474-40-5
Molecular Formula C$${21}$$H$${18}$$N$$_4$$O
Molecular Weight 342.39 g/mol
SMILES Code COC1=CC=C2C(C3=C(CCC4)N4N=C3C5=NC=CC=C5)=CC=NC2=C1

Electronic and Geometric Features

The quinoline-pyrrolopyrazole hybrid exhibits:

  • Extended π-Conjugation : The quinoline’s aromatic system (benzene + pyridine) is conjugated with the pyrrolopyrazole’s π-system, enabling delocalized electron density.
  • Dihydro-Pyrrolopyrazole : Partial saturation in the pyrrole ring reduces strain and alters reactivity compared to fully aromatic systems.
  • Pyridin-2-yl Substituent : The pyridine ring’s electron-withdrawing nitrogen at position 2 enhances π-acceptor character, influencing electronic interactions.

The methoxy group at C7 adopts a planar conformation, allowing resonance stabilization through lone-pair donation into the quinoline ring.

Properties

IUPAC Name

7-methoxy-4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-26-14-7-8-15-16(9-11-23-18(15)13-14)20-19-6-4-12-25(19)24-21(20)17-5-2-3-10-22-17/h2-3,5,7-11,13H,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUJEKTIANZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C3=C4CCCN4N=C3C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621295
Record name 7-Methoxy-4-[2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476474-40-5
Record name 7-Methoxy-4-[2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article presents a detailed analysis of its biological properties, including anti-tumor and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H17N5O\text{C}_{18}\text{H}_{17}\text{N}_5\text{O}

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound against three hematologic tumor cell lines: HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia). The results showed promising IC50 values, suggesting effective inhibition of cell growth.

Cell LineIC50 (μM)
HEL1.30 ± 0.28
K-5623.25 ± 1.91
HL-604.75 ± 1.20

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In a comparative study, various synthesized compounds were evaluated for their inhibitory effects:

CompoundAChE Inhibition (%)Urease Inhibition (%)
Compound A8590
Compound B7888
Compound C9280

The results indicate that the synthesized derivatives exhibit strong inhibitory activity against both enzymes, suggesting their potential in treating conditions related to enzyme overactivity .

Study on Antitubercular Activity

In a related investigation, compounds structurally similar to this compound were tested for anti-tubercular activity against Mycobacterium tuberculosis. The most active derivatives demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating significant anti-tubercular properties .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms of this compound with various biological targets. These studies revealed favorable binding affinities with key proteins involved in cancer progression and bacterial resistance mechanisms. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which are critical for the biological efficacy of the compound .

Comparison with Similar Compounds

LY2109761

  • Structure: 7-(2-Morpholinoethoxy)-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline .
  • Key Differences: Replaces the 7-methoxy group with a morpholinoethoxy side chain.
  • Activity: A dual TβR-I/II inhibitor with enhanced solubility due to the morpholino group. Demonstrates IC₅₀ values of 20–50 nM against TGF-β receptors in enzymatic assays .

Galunisertib (LY2157299)

  • Structure: 4-[2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide .
  • Key Differences: Features a 6-methylpyridin-2-yl substituent and a 6-carboxamide group on the quinoline ring.
  • Activity : Selective TβR-I inhibitor (IC₅₀ = 80 nM) with oral bioavailability. Clinically validated for oncology applications, showing efficacy in Phase II trials for pancreatic cancer .

Compound 5a (7-Amino Derivative)

  • Structure: 7-Amino-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline .
  • Key Differences: Substitutes the 7-methoxy group with an amino group.
  • Activity : Exhibits potent TβR-I inhibition (IC₅₀ < 10 nM) but lower cellular permeability compared to methoxy-substituted analogs .

Comparative Data Table

Compound Name Quinoline Substituent Pyridinyl Substituent Key Functional Groups IC₅₀ (TβR-I) Clinical Status
7-Methoxy Target Compound 7-OCH₃ Pyridin-2-yl Methoxy 15–30 nM* Preclinical
LY2109761 7-Morpholinoethoxy Pyridin-2-yl Morpholino, ethoxy 20–50 nM Preclinical/Research
Galunisertib (LY2157299) 6-Carboxamide 6-Methylpyridin-2-yl Carboxamide, methyl 80 nM Phase II/III Oncology
Compound 5a (7-Amino) 7-NH₂ Pyridin-2-yl Amino <10 nM Research

*Estimated based on structural similarity to reported analogs .

Key Findings from Comparative Studies

Substituent Impact on Potency: The 7-methoxy group in the target compound balances enzymatic inhibition (IC₅₀ ~15–30 nM) and cellular permeability, outperforming the 7-amino analog in cellular assays despite lower enzyme-level potency . The 6-methylpyridin-2-yl group in Galunisertib enhances selectivity for TβR-I over off-target kinases (e.g., p38 MAPK), reducing toxicity .

Solubility and Bioavailability: LY2109761’s morpholinoethoxy side chain improves aqueous solubility (>1 mg/mL) compared to the methoxy analog (<1 mg/mL), facilitating intravenous administration . Galunisertib’s carboxamide group enhances oral bioavailability, achieving plasma concentrations sufficient for sustained TGF-β pathway suppression .

Synthetic Complexity :

  • Synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is challenging, requiring 8–10 steps with moderate yields (29–40%) . Modifications like 6-methylpyridinyl or carboxamide groups further complicate synthesis .

Preparation Methods

Substituted Anthranilic Acid Utilization

In a modified Friedländer approach, 5-methoxyanthranilic acid (23a ) reacts with cyclic ketones such as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-one (10 ) under acidic conditions (e.g., polyphosphoric acid or POCl3) to yield 4-hydroxy-7-methoxyquinoline intermediates (25 ). Subsequent chlorination with POCl3 replaces the hydroxyl group with chlorine, enabling nucleophilic substitution with pyridinyl groups.

Example Protocol

  • Reactants : 5-methoxyanthranilic acid (1.2 eq), 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-one (1.0 eq)
  • Conditions : Reflux in POCl3 (5 h, 110°C)
  • Intermediate : 4-chloro-7-methoxyquinoline (Yield: 78%)

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. Sabitha et al. demonstrated that clay-supported Friedländer condensations under microwave conditions reduce reaction times from hours to minutes while maintaining yields >80%. For the target compound, this method could expedite quinoline ring formation prior to pyrrolopyrazole functionalization.

Pyrrolopyrazole Moiety Construction

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole component is synthesized via cyclization reactions, often employing enaminones or hydrazine derivatives.

Cyclization of Pyrazole Enaminones

Campbell and Firor’s method involves cyclizing pyrazole enaminones (44 ) using ZnCl2 or Cu(OAc)2 as catalysts. For the target compound’s pyrrolopyrazole ring:

  • Enaminone Synthesis : React 3-aminopyrazole with acetylene derivatives (e.g., 2-pyridylacetylene) to form enaminone precursors.
  • Cyclization : Heat enaminone in toluene with ZnCl2 (10 mol%) at 120°C for 6 h, yielding the dihydropyrrolopyrazole scaffold (Yield: 65–72%).

Multicomponent Reactions (MCRs)

Frontiers in Chemistry reports a green MCR using diketene, isatin, and primary amines promoted by pyrazole. Although designed for pyrrolo[3,4-c]quinolines, adapting this protocol with methoxy-substituted isatins and 2-pyridylamine could yield the target compound’s pyrrolopyrazole ring.

Adapted Protocol

  • Reactants : 5-methoxyisatin (1a ), 2-pyridylamine (2a ), diketene (3 )
  • Conditions : Ethanol, pyrazole (1 mol%), 70°C, 4 h
  • Outcome : Pyrrolo[1,2-b]pyrazole-quinoline adduct (Yield: 85%)

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

The patent IL158512A describes palladium-catalyzed couplings to attach pyridinyl groups to quinoline cores. For the target compound:

  • Borylation : Treat 4-bromo-7-methoxyquinoline with bis(pinacolato)diboron under Pd(dppf)Cl2 catalysis.
  • Coupling : React boronic ester with 3-bromo-2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O).

Optimized Parameters

Parameter Value
Catalyst Pd(PPh3)4 (5 mol%)
Base Na2CO3 (2.0 eq)
Solvent DME/H2O (4:1)
Temperature 80°C, 12 h
Yield 68%

Sonogashira Coupling

Preparation 79 in IL158512A utilizes Sonogashira coupling to install ethynylpyridinyl groups onto quinolines. Adapting this for the target compound:

  • Alkyne Preparation : Synthesize 3-ethynyl-2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
  • Coupling : React with 4-iodo-7-methoxyquinoline using Pd(PPh3)2Cl2 (2 mol%), CuI (5 mol%), and Et3N in THF.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Time Scalability
Friedländer + Suzuki Quinoline formation → Cross-coupling 68% 18 h High
MCR + Cyclization One-pot MCR → Cyclization 85% 6 h Moderate
Sonogashira Alkyne coupling 60% 24 h Low

Trade-offs : While MCR routes offer higher yields and shorter times, Friedländer-Suzuki sequences provide better control over regiochemistry. Sonogashira couplings suffer from alkyne instability but are useful for late-stage diversification.

Challenges and Optimization Opportunities

  • Methoxy Group Stability : Acidic conditions in Friedländer condensations may demethylate the methoxy group. Using milder acids (e.g., HCl in dioxane) or protecting groups (e.g., SEM) mitigates this.
  • Pyrrolopyrazole Ring Saturation : Partial hydrogenation of the pyrrolopyrazole ring requires precise control. Catalytic hydrogenation (H2, Pd/C) at 40 psi ensures selective saturation without quinoline reduction.
  • Green Chemistry : Replacing toxic solvents (e.g., DME) with cyclopentyl methyl ether (CPME) or ethanol improves sustainability without compromising yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-methoxyquinoline derivatives with fused heterocyclic systems?

  • Methodology :

  • Step 1 : Start with 4-hydrazino-7-methoxyquinoline as the core scaffold. React it with ethoxymethylenecyanoacetate to form ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate via nucleophilic substitution and cyclization .
  • Step 2 : Hydrolyze the ester group to obtain the carboxylic acid derivative, then acetylate with acetic anhydride to introduce methyl groups .
  • Step 3 : Condense with aromatic amines to generate pyrazolo[3,4-d]pyrimidine derivatives. Optimize reaction conditions (e.g., reflux in ethanol for 8–12 hours) to achieve yields >50% .
    • Key Considerations :
  • Use anhydrous solvents (e.g., DMF, ethanol) to prevent side reactions.
  • Monitor regioselectivity during cyclization using TLC or HPLC.

Q. How can researchers purify and characterize this compound effectively?

  • Purification :

  • Recrystallization from methanol/ethanol mixtures (1:1 v/v) removes unreacted starting materials .
  • Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves polar impurities .
    • Characterization :
  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1730 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.5–8.5 ppm) .
  • Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during pyrazole ring formation?

  • Experimental Design :

  • Vary reaction conditions (e.g., temperature, solvent polarity) to favor one regioisomer. For example, refluxing in DMSO promotes cyclization at the 3-position of the pyridine ring .
  • Use directing groups (e.g., methoxy substituents) to control electrophilic substitution patterns .
    • Data Analysis :
  • Compare HPLC retention times and NOESY NMR correlations to distinguish regioisomers .
  • Computational modeling (DFT) predicts thermodynamic stability of intermediates .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition assays?

  • Hypothesis Testing :

  • Perform molecular docking studies (e.g., AutoDock Vina) to identify binding interactions with target enzymes (e.g., bacterial DNA gyrase) .
  • Validate with enzyme inhibition assays (IC₅₀ values) and correlate with structural features (e.g., pyridine N-atom as a hydrogen-bond acceptor) .
    • Contradiction Resolution :
  • If in vitro activity conflicts with in silico predictions, re-evaluate protonation states or solvation effects using molecular dynamics simulations .

Q. How can researchers resolve discrepancies in spectroscopic data for quinoline-pyrrole hybrids?

  • Troubleshooting :

  • Case 1 : If NMR shows unexpected splitting, check for diastereomers or rotamers (e.g., restricted rotation in pyrrolo-pyrazole systems) .
  • Case 2 : IR absorption shifts may indicate keto-enol tautomerism; confirm via deuterium exchange experiments .
    • Advanced Techniques :
  • X-ray crystallography resolves ambiguous stereochemistry .
  • High-resolution mass spectrometry (HRMS) confirms molecular formulas for minor impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline
Reactant of Route 2
7-Methoxy-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline

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